molecular formula C2H7NOS B075141 Dimethylsulfoximine CAS No. 1520-31-6

Dimethylsulfoximine

Cat. No. B075141
CAS RN: 1520-31-6
M. Wt: 93.15 g/mol
InChI Key: DTGSFFWQUULHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylsulfoximine derivatives has been explored in various studies. For example, dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, a π-electron donor capable of forming intermolecular hydrogen bonds of nucleic acid base-pair type, is synthesized efficiently (Neilands et al., 1995). Another study describes the use of S,S-Dimethylsulfurdiimide as an effective reagent for converting aromatic aldehydes to nitriles, highlighting a novel synthesis pathway (Georg et al., 1985).

Molecular Structure Analysis

The molecular structure of dimethylsulfoximine derivatives has been studied using various techniques. Electron diffraction studies have provided insights into the planar cis-trans configuration of dimethylsulfurdiimine in the gas phase (Kuyper et al., 1975). Crystal and molecular structures of N-phosphoryl dimethylsulfoximides reveal partial double bond character in the P-N bond, indicative of the unique structural attributes of these compounds (Bond et al., 1985).

Chemical Reactions and Properties

Dimethylsulfoximine and its derivatives participate in various chemical reactions, showcasing their versatility. For instance, dimethylsulfonium methylide reacts with epoxy vinyl sulfones through S(N)2' addition/1,2-elimination, leading to the formation of enantiopure cross-conjugated hydroxy vinyl sulfones (Sikervar & Fuchs, 2011). Additionally, the synthesis of new polyamides and polyimides derived from dimethyl compounds demonstrates the application of dimethylsulfoximine derivatives in creating materials with desirable properties (Liaw et al., 1998).

Physical Properties Analysis

The physical properties of dimethylsulfoximine derivatives have been explored in various contexts. The study on the synthesis and properties of new polyamides and polyimides derived from dimethyl compounds provides insights into their amorphous nature, solubility, and thermal stability, which are critical for practical applications (Liaw et al., 1998).

Chemical Properties Analysis

The chemical properties of dimethylsulfoximine derivatives are influenced by their unique molecular structures. The ability of dimethylsulfoxonium methylide to serve as a reagent for deprotecting amino and carboxyl functions of N-Fmoc-α-amino acid and N-Fmoc-peptide esters underlines the chemical versatility of dimethylsulfoximine derivatives (Spinella et al., 2013).

Safety And Hazards

The safety data sheet for Dimethylsulfoximine indicates that it does not meet the criteria for classification in any hazard class .

Future Directions

There is ample room for further innovative applications of Dimethylsulfoximine. Emerging trends and opportunities for drug designers for the utilization of the sulfoximine group in medicinal chemistry include the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs) and novel warheads for covalent inhibition .

properties

IUPAC Name

imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGSFFWQUULHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164933
Record name S,S-Dimethyl sulfoximine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S,S-Dimethyl sulfoximine

CAS RN

1520-31-6
Record name Sulfoximine, S,S-dimethyl-
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Record name S,S-Dimethyl sulfoximine
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Record name S,S-Dimethyl sulfoximine
Source EPA DSSTox
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Record name (dimethanesulfinylidene)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsulfoximine
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Dimethylsulfoximine
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Dimethylsulfoximine
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Dimethylsulfoximine
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Dimethylsulfoximine
Reactant of Route 6
Dimethylsulfoximine

Citations

For This Compound
162
Citations
FW Goldberg, JG Kettle, J Xiong, D Lin - Tetrahedron, 2014 - Elsevier
… N-Alkyl sulfoximine building blocks synthesised from dimethylsulfoximine via alkylation. For compounds 27–34 the yield of the key alkylation step of dimethylsulfoximine with an alkyl …
Number of citations: 75 www.sciencedirect.com
JA Sirvent, D Bierer, R Webster, U Lücking - Synthesis, 2017 - thieme-connect.com
… [10] In particular, (hetero)aryl-substituted S,S-dimethylsulfoximine derivatives such as the commercial insecticide sulfoxaflor[10a] [11] and the clinical kinase inhibitors BAY 1143572[12] …
Number of citations: 16 www.thieme-connect.com
A Hamel, C Hollatz, A Schier… - … für Naturforschung B, 2000 - degruyter.com
Gold Clustering, Dimethylsulfoximine Polyaurated complexes of the dimethylsulfoximide anion [Me 2 S(O)N] - have been prepared by reacting N-trimethylsilyl-dimethylsulfoximide with [(…
Number of citations: 2 www.degruyter.com
M OKAHARA, K MATSUNAGA, S KOMORI - Synthesis, 1972 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 4 www.thieme-connect.com
Y TAMURA, SM BAYOMI, M TSUNEKAWA… - Chemical and …, 1979 - jstage.jst.go.jp
… ,2-tricyanovinyl)dimethylsulfoximine. Heating 1a with diphenylcyclopropenone in refluxing toluene gave N- (3—amino-2,3-diphenylpropenoyl) — dimethylsulfoximine. The mechanisms …
Number of citations: 8 www.jstage.jst.go.jp
MJ McGrath, C Bolm - Beilstein Journal of Organic Chemistry, 2007 - beilstein-journals.org
… To overcome the separation problem, N-tert-butyldiphenylsilyl dimethylsulfoximine 1b was used in place of trimethylsilyl adduct 1a and the electrophilic trap was changed to TMSCl. …
Number of citations: 20 www.beilstein-journals.org
DR Rayner, DM Von Schriltz, J Day… - Journal of the American …, 1968 - ACS Publications
… (14) The authors have not found any examples of N-chlorosulfoximines in the literature, but note that N-bromo-S,S-dimethylsulfoximine has been prepared by direct bromination [see R. …
Number of citations: 72 pubs.acs.org
S Wiezorek, P Lamers, C Bolm - Chemical Society Reviews, 2019 - pubs.rsc.org
… and Whitehead, who had discovered MSH, studied the reactivity of this compound, and in this context they found that dimethylsulfone (18) was formed when dimethylsulfoximine (17) …
Number of citations: 88 pubs.rsc.org
J Kim, J Ok, S Kim, W Choi, PH Lee - Organic letters, 2014 - ACS Publications
… 3,5-Dimethylsulfoximine (1e) was less reactive and then provided 3ea in 76% yield with CuI (20 mol %). 4- and 3-methoxyphenyl-substituted sulfoximines (1f and 1g) underwent the N-…
Number of citations: 80 pubs.acs.org
H Mechi, MAK Sanhoury, F Laribi… - Journal of Sulfur …, 2021 - Taylor & Francis
… gave cleaner reactions as compared to dimethylsulfoximine analogs. Therefore and despite … be more stable in the case of dimethylsulfoximine and thus less able to undergo reductive …
Number of citations: 2 www.tandfonline.com

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